N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a thiophene derivative under basic conditions to form the sulfonyl intermediate.
Coupling Reaction: The sulfonyl intermediate is then coupled with an ethylamine derivative to introduce the ethyl linkage.
Amidation: Finally, the product is reacted with 3-methylbenzoic acid or its derivative under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene and benzamide moieties may also interact with biological membranes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-3-METHYLBENZENE-1-SULFONAMIDE
- N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-(PYRIDIN-4-YL)METHYLETHANEDIAMIDE
Uniqueness
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, thiophene ring, and benzamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18ClNO3S2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H18ClNO3S2/c1-14-4-2-5-15(12-14)20(23)22-13-19(18-6-3-11-26-18)27(24,25)17-9-7-16(21)8-10-17/h2-12,19H,13H2,1H3,(H,22,23) |
InChI Key |
AVDBOOHNZZFCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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